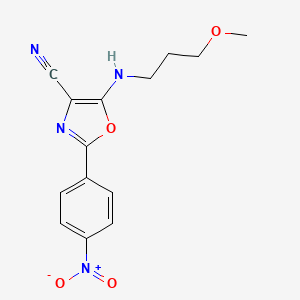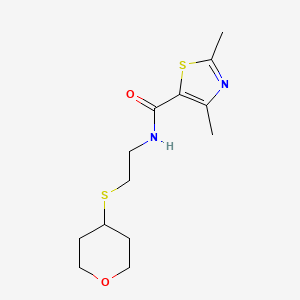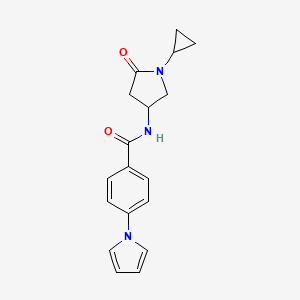
5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPANC, and its chemical structure is shown below:
Aplicaciones Científicas De Investigación
HIV-1 Inhibition
One application of related oxazole derivatives is in the field of HIV research. A study by Larsen et al. (1999) discussed the synthesis of triazenopyrazole derivatives, including a related compound, for potential use as inhibitors of HIV-1. They found that certain synthesized compounds, notably 5-(3,3-Diethyl-1-triazeno)pyrazole-4-carbonitrile, showed moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Synthesis of 5-Alkylamino-1,3-oxazole-4-carbonitriles
Another research avenue is the synthesis of oxazole derivatives with specific substituents. Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles containing a phthalimidoalkyl substituent. Their study highlighted the formation of new compounds during the reaction of these derivatives with hydrazine hydrate, demonstrating the compound's chemical reactivity and potential for creating diverse derivatives (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Nucleophilic Substitution Reactions
Ibata and Isogami (1989) explored the reactivity of related oxazoles, such as 5-aryl-2-chloromethyloxazoles, under nucleophilic substitution conditions. This study provides insight into the chemical behavior of oxazole derivatives and their potential utility in more complex chemical syntheses (Ibata & Isogami, 1989).
Corrosion Inhibition
The use of oxazole derivatives in corrosion inhibition was investigated by Yadav et al. (2016). They synthesized pyranopyrazole derivatives, including compounds structurally similar to 5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, and tested their efficacy as corrosion inhibitors for mild steel in acidic solutions. This study suggests the potential application of such compounds in materials science (Yadav, Gope, Kumari, & Yadav, 2016).
Propiedades
IUPAC Name |
5-(3-methoxypropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-21-8-2-7-16-14-12(9-15)17-13(22-14)10-3-5-11(6-4-10)18(19)20/h3-6,16H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCOWQKXGCDPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)